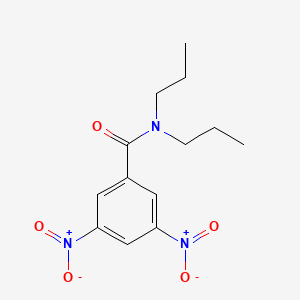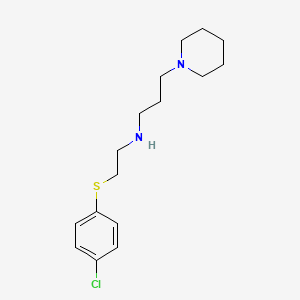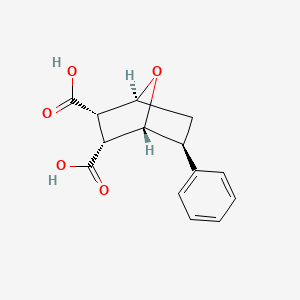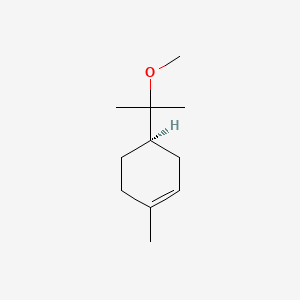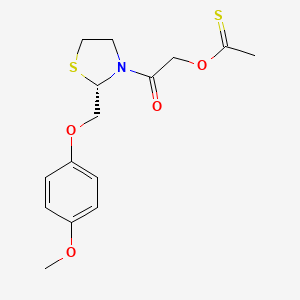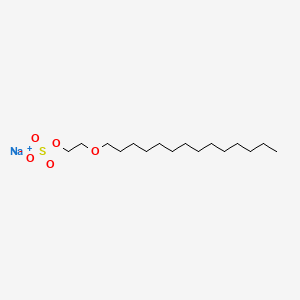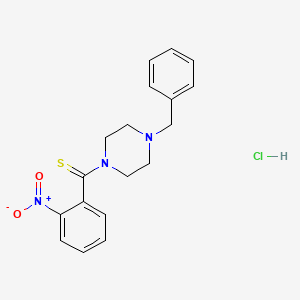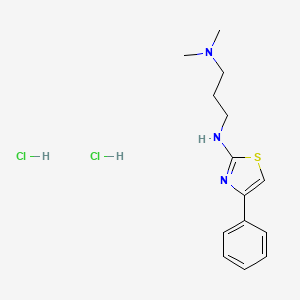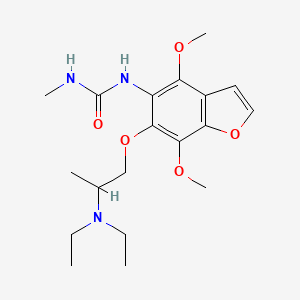
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N'-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core substituted with methoxy groups and a diethylamino propoxy side chain, making it a unique molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a simpler amine.
Applications De Recherche Scientifique
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’,7-Dimethoxy-5-Hydroxyflavone: Known for its inhibitory effects on carbohydrate metabolism enzymes.
1-[4,7-Dimethoxy-6-[2-(diethylamino)propoxy]benzofuran-5-yl]-3-methylurea: Shares a similar structure but with different functional groups.
Uniqueness
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Numéro CAS |
102433-23-8 |
|---|---|
Formule moléculaire |
C19H29N3O5 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
1-[6-[2-(diethylamino)propoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C19H29N3O5/c1-7-22(8-2)12(3)11-27-17-14(21-19(23)20-4)15(24-5)13-9-10-26-16(13)18(17)25-6/h9-10,12H,7-8,11H2,1-6H3,(H2,20,21,23) |
Clé InChI |
AREQEABBBHWNKW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(C)COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


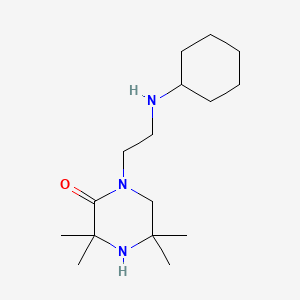


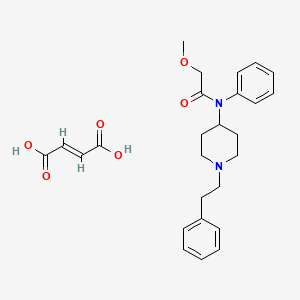
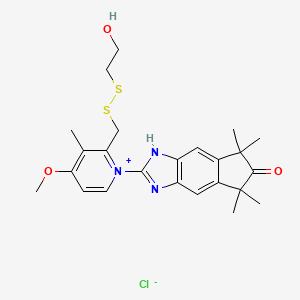
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
